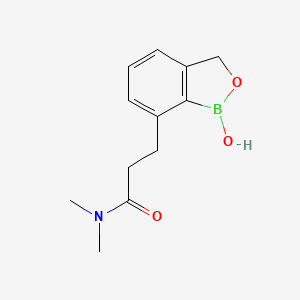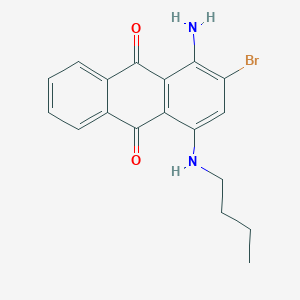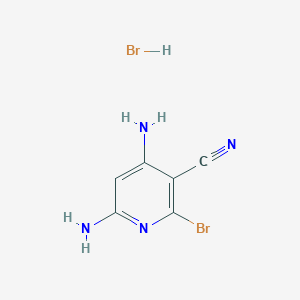
2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with difluoromethyl, methoxy, and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of a pre-synthesized pyridine derivative. This can be achieved using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of catalysts, such as palladium or copper complexes, can also enhance the reaction efficiency and selectivity .
化学反应分析
Types of Reactions: 2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a suitable solvent.
Major Products:
- Oxidation of the methoxy group can yield 2-(Difluoromethyl)-4-formyl-3,5-dimethylpyridine.
- Reduction of the difluoromethyl group can produce 2-(Methyl)-4-methoxy-3,5-dimethylpyridine.
- Substitution reactions can lead to various derivatives depending on the substituents introduced.
科学研究应用
2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets. It may serve as a lead compound in drug discovery.
作用机制
The mechanism of action of 2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The methoxy and dimethyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
2-(Trifluoromethyl)-4-methoxy-3,5-dimethylpyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. It exhibits different reactivity and biological activity due to the additional fluorine atom.
2-(Difluoromethyl)-4-hydroxy-3,5-dimethylpyridine:
2-(Difluoromethyl)-4-methoxy-3,5-dimethylbenzene: A benzene derivative with similar substituents but lacks the nitrogen atom in the ring, resulting in different chemical behavior.
Uniqueness: 2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine is unique due to the combination of its substituents and the presence of the pyridine ring. The difluoromethyl group imparts distinct electronic properties, while the methoxy and dimethyl groups enhance its stability and reactivity. These features make it a versatile compound in various chemical and biological applications .
属性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-4-methoxy-3,5-dimethylpyridine |
InChI |
InChI=1S/C9H11F2NO/c1-5-4-12-7(9(10)11)6(2)8(5)13-3/h4,9H,1-3H3 |
InChI 键 |
CGDVKLYYGBZHNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)












